![molecular formula C19H14ClFN4OS2 B2668155 3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE CAS No. 671200-09-2](/img/structure/B2668155.png)
3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amide group . It’s likely that this compound could have applications in various fields, such as medicinal chemistry or materials science, given the presence of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as solvothermal synthesis . This involves using a solvent under conditions above its boiling point, facilitating the reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray single-crystal diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, and the thiazole and triazole groups could participate in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis . These techniques can provide information on the compound’s molecular structure, functional groups, and purity .科学的研究の応用
Synthesis and Structural Characterization
The compound has been synthesized and characterized in various studies. For instance, Kariuki et al. (2021) synthesized a similar molecule and performed crystallization from dimethylformamide solvent, enabling structure determination by single crystal diffraction. This process confirmed the isostructural nature of the compound, revealing two independent molecules in the asymmetric unit with similar conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activity
A study by Tumosienė et al. (2020) involved synthesizing novel derivatives of a similar compound and testing their anticancer activity. The derivatives showed promising cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting the potential use of these compounds in cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Anticonvulsant Evaluation
Deng et al. (2014) synthesized a series of derivatives and tested their anticonvulsant activities using various models. The results indicated potential therapeutic applications for epilepsy treatment (Deng, Song, Gong, Wang, & Quan, 2014).
Antimicrobial and Antifungal Activity
Bhat and Holla (2004) reported the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Bhat & Holla, 2004).
Anti-inflammatory and Analgesic Agents
Doğdaş et al. (2007) synthesized derivatives that showed promising anti-inflammatory and analgesic activities in vivo, indicating potential uses in pain and inflammation management (Doğdaş, Tozkoparan, Kaynak, Eriksson, Kuepeli, Yeşilada, & Ertan, 2007).
Corrosion Inhibition Performance
Kaya et al. (2016) used density functional theory calculations and molecular dynamics simulations to assess the corrosion inhibition performances of derivatives, indicating potential applications in metal protection (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS2/c20-13-3-1-12(2-4-13)16-11-28-19-24-23-18(25(16)19)27-10-9-17(26)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHLXVMAMIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)
![(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668076.png)
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2668077.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2668078.png)
![N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE](/img/structure/B2668079.png)
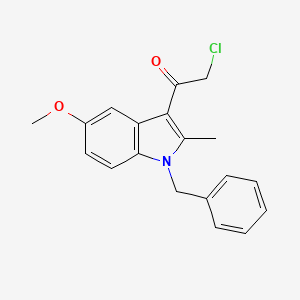
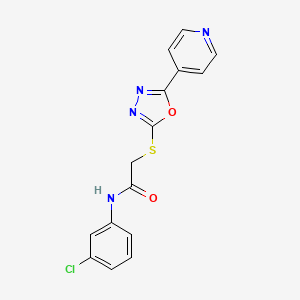
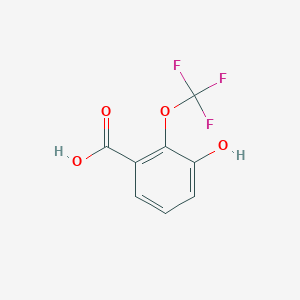
![N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2668084.png)
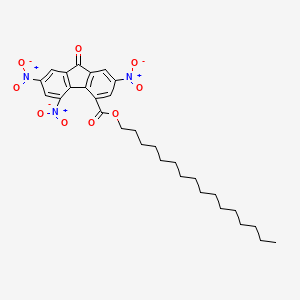
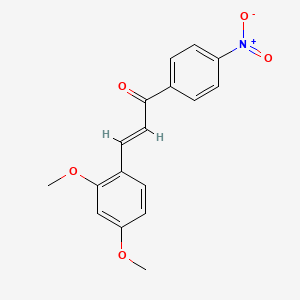

![ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2668091.png)
![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)
